molecular formula C6H11ClN2 B178560 Piperidine-2-carbonitrile hydrochloride CAS No. 117921-54-7

Piperidine-2-carbonitrile hydrochloride

Cat. No. B178560
M. Wt: 146.62 g/mol
InChI Key: DSAFWCGACOBUOJ-UHFFFAOYSA-N
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Description

Piperidine-2-carbonitrile hydrochloride is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of Piperidine-2-carbonitrile hydrochloride is C6H11ClN2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The reaction mechanism involves the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless, and flammable liquid that produces vapors that reach explosive concentrations at room temperature . It has a dissociation constant (pKb) of 2.88 and a pH of 12.6 (100 g/L, 20°C) .

Scientific Research Applications

    Pharmaceutical Industry

    Piperidine derivatives are used in the synthesis of various pharmaceuticals . They are present in more than twenty classes of pharmaceuticals .

    Anticancer Applications

    Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

    Analgesics

    Piperidine derivatives are used in the development of analgesic drugs .

    Anti-influenza Agents

    Piperidine derivatives are used in the development of anti-influenza drugs .

    Anti-tuberculosis Medications

    Piperidine derivatives are used in the development of anti-tuberculosis drugs .

    Anticoagulants

    Piperidine derivatives are used in the development of anticoagulant drugs .

Safety And Hazards

Piperidine is a reactive compound and forms complexes with the salts of heavy metals . It evolves explosive concentrations of vapor at normal room temperatures . It is a strong local irritant and may cause permanent injury after short exposure to small amounts . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

piperidine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFWCGACOBUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541019
Record name Piperidine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2-carbonitrile hydrochloride

CAS RN

117921-54-7
Record name Piperidine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-2-carbonitrile hydrochloride
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